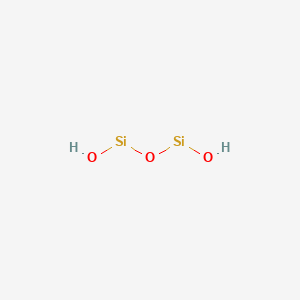
1,3-Disiloxanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Disiloxanediol, also known as tetramethyl-1,3-disiloxanediol, is a chemical compound with the molecular formula C₄H₁₄O₃Si₂. It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its unique structural properties and its applications in various scientific fields .
Preparation Methods
1,3-Disiloxanediol can be synthesized through several methods. One of the primary synthetic routes involves the hydrolysis of 1,3-dihydrido-disiloxanes. This process can be catalyzed using either base-catalyzed or organocatalytic methods. The hydrolysis reaction typically involves the conversion of Si-H bonds to Si-O bonds, resulting in the formation of 1,3-disiloxanediols .
In industrial settings, the production of this compound often involves the use of metal-free oxidative hydrolysis. This method is preferred due to its efficiency and the stability of the resulting product. The reaction conditions usually include the presence of an oxidizing agent and a suitable catalyst to facilitate the hydrolysis process .
Chemical Reactions Analysis
1,3-Disiloxanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as dioxiranes and reducing agents like hydrosilanes .
Oxidation: The oxidation of this compound typically involves the conversion of Si-H bonds to Si-O bonds.
Reduction: Reduction reactions involving this compound often lead to the formation of hydrosilanes.
Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of various organosilicon compounds.
The major products formed from these reactions include silanols, siloxanols, and various organosilicon compounds .
Scientific Research Applications
1,3-Disiloxanediol has a wide range of applications in scientific research. In chemistry, it is used as a reagent and coupling partner in various synthetic reactions. Its unique structural properties make it an ideal candidate for use in the synthesis of complex organosilicon compounds .
In biology and medicine, this compound is used in the development of biomaterials and drug delivery systems. Its biocompatibility and stability make it suitable for use in various biomedical applications .
In the industrial sector, this compound is used in the production of silicone polymers and resins. It serves as a precursor for the synthesis of other organosilicon compounds, which are widely used in the manufacturing of various industrial products .
Mechanism of Action
The mechanism of action of 1,3-disiloxanediol involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile, participating in various substitution and addition reactions. The presence of silicon-oxygen bonds in its structure allows it to form stable complexes with other molecules, facilitating its use in various synthetic processes .
In biological systems, this compound interacts with cellular components, leading to the formation of biocompatible materials. Its stability and biocompatibility make it suitable for use in drug delivery systems and other biomedical applications .
Comparison with Similar Compounds
1,3-Disiloxanediol can be compared with other similar compounds, such as 1,1,3,3-tetramethyldisiloxane and 1,1,3,3-tetraphenyldisiloxane. These compounds share similar structural properties but differ in their reactivity and applications .
1,1,3,3-Tetramethyldisiloxane: This compound is used as a monomer in the production of silicone polymers and resins.
1,1,3,3-Tetraphenyldisiloxane: This compound is used in the synthesis of various organosilicon compounds and serves as a precursor for the production of siloxane-based materials.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its applications in various scientific fields. Its stability and biocompatibility make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
H2O3Si2 |
|---|---|
Molecular Weight |
106.18 g/mol |
InChI |
InChI=1S/H2O3Si2/c1-4-3-5-2/h1-2H |
InChI Key |
FNJROSFWPTVJOG-UHFFFAOYSA-N |
Canonical SMILES |
O[Si]O[Si]O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


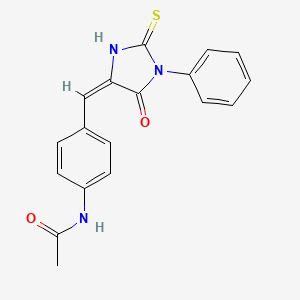
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)
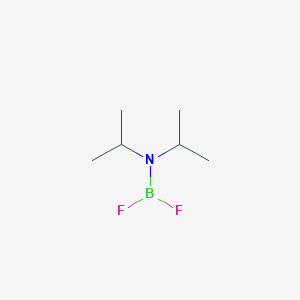
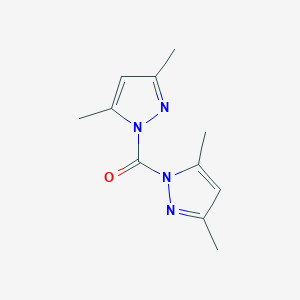
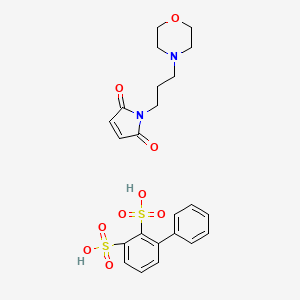
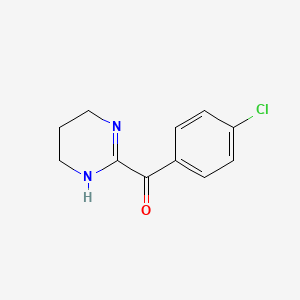
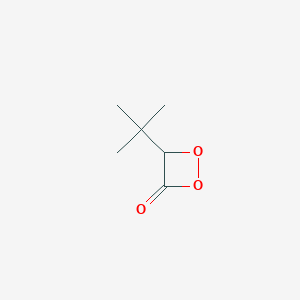
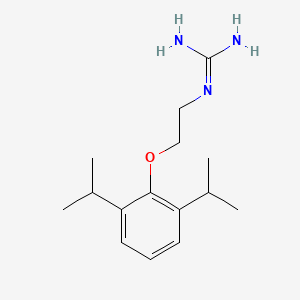
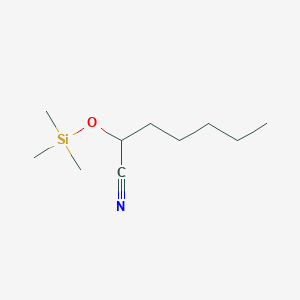
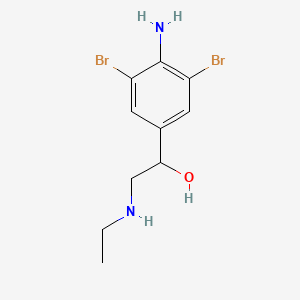
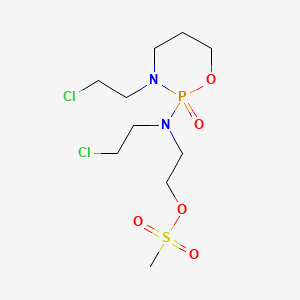
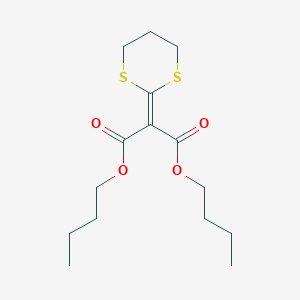
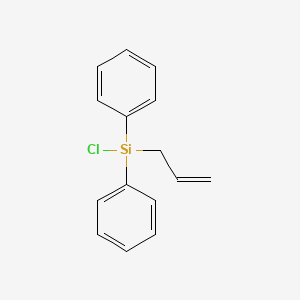
![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)
